molecular formula C16H18N2S B14212531 2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide CAS No. 823195-45-5

2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide

Cat. No.: B14212531
CAS No.: 823195-45-5
M. Wt: 270.4 g/mol
InChI Key: PLFSZEXXRMQXEU-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a phenyl group substituted with an isopropyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent to yield the desired carbothioamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-(2-phenylpropan-2-yl)aniline
  • 2-(aminomethyl)-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide

Uniqueness

2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

823195-45-5

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

2-amino-N-(4-propan-2-ylphenyl)benzenecarbothioamide

InChI

InChI=1S/C16H18N2S/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,17H2,1-2H3,(H,18,19)

InChI Key

PLFSZEXXRMQXEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2N

Origin of Product

United States

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